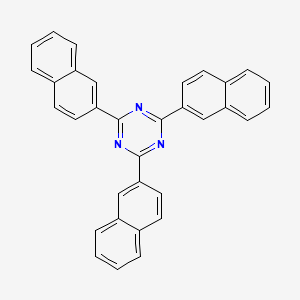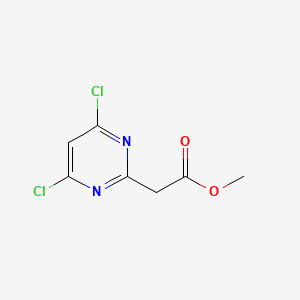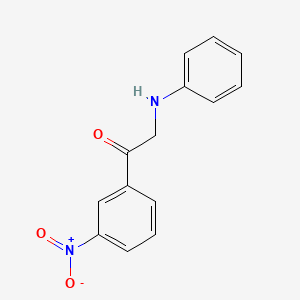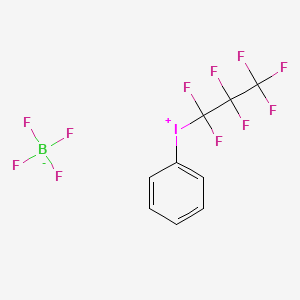
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 3,4-dichlorophenyl group and a trifluoromethyl group
Méthodes De Préparation
The synthesis of 2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorophenylamine and trifluoromethyl ketone.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the imidazole ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Addition: The trifluoromethyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use as a drug candidate or as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mécanisme D'action
The mechanism of action of 2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to anticancer effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole can be compared with other similar compounds, such as:
1H-Imidazole, 2-(3,4-dichlorophenyl)-: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1H-Imidazole, 2-(4-chlorophenyl)-5-(trifluoromethyl)-: This compound has a single chlorine atom on the phenyl ring, which may affect its reactivity and biological activity.
1H-Imidazole, 2-(3,4-dichlorophenyl)-5-methyl-: This compound has a methyl group instead of a trifluoromethyl group, which may influence its chemical stability and interactions with biological targets.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity for biological targets.
Propriétés
Formule moléculaire |
C10H5Cl2F3N2 |
|---|---|
Poids moléculaire |
281.06 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C10H5Cl2F3N2/c11-6-2-1-5(3-7(6)12)9-16-4-8(17-9)10(13,14)15/h1-4H,(H,16,17) |
Clé InChI |
IRBDUGKQXSGKAW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)C(F)(F)F)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1C2=NC=C(N2)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane](/img/structure/B1641088.png)









![7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B1641150.png)
